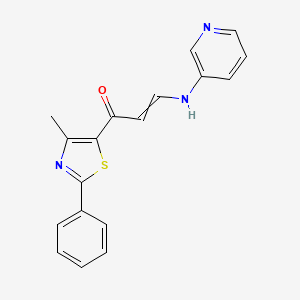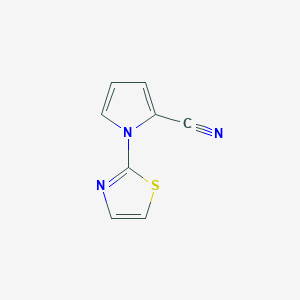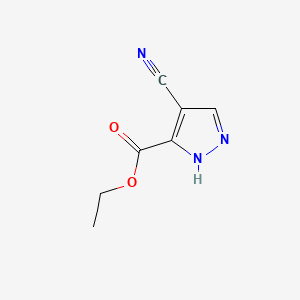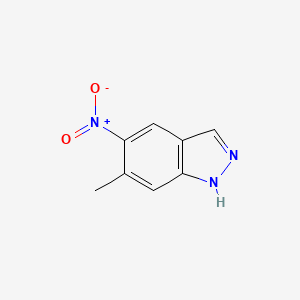![molecular formula C13H10IN3 B1300474 3-(6-碘咪唑并[1,2-a]吡啶-2-基)苯胺 CAS No. 866018-05-5](/img/structure/B1300474.png)
3-(6-碘咪唑并[1,2-a]吡啶-2-基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” is a chemical compound with the CAS Number: 866018-05-5 . It has a molecular weight of 335.15 and its IUPAC name is 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The InChI code for the compound is 1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline” are not available, similar compounds have been studied. For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 335.15 . The compound should be stored at 4°C and protected from light .科学研究应用
合成技术
已开发出多种方法来合成咪唑并[1,2-a]吡啶衍生物,包括 3-碘咪唑并[1,2-a]吡啶,其中涉及碘环化级联反应、化学选择性碘化反应和多米诺环化/卤化反应。这些方法提供了广泛的底物范围、简单的操作,并且通常不含金属,突出了它们的效率和环境友好性 (Zhou 等,2019; Zhao 等,2018; Enguehard-Gueiffier 等,2015)。
反应性和性质
已成功探索了咪唑并[1,2-a]吡啶对氧化 Csp3–H 胺化和碘化等各种化学转化的反应性。这些研究揭示了咪唑并[1,2-a]吡啶衍生物通过创新合成策略构建复杂有机分子的潜力 (Wu 等,2016; Samanta 等,2016)。
催化活性
已评估咪唑并[1,2-a]吡啶衍生物的催化活性。例如,已经研究了它们作为邻苯二酚氧化为邻苯醌的催化剂的有效性,揭示了配体、过渡金属、离子盐和络合物浓度对氧化速率的影响 (Saddik 等,2012)。
在电致发光和材料科学中的应用
研究还深入探讨了咪唑并[1,2-a]吡啶衍生物在电致发光中的应用,以及作为有机发光二极管 (OLED) 器件中的组件。这些化合物已显示出通过其光物理性质增强器件性能的潜力 (Vezzu 等,2010)。
阴离子转运
咪唑并[1,2-a]吡啶衍生物作为跨膜阴离子转运体的能力已得到证实,突出了它们在生物和药物化学中的重要性 (Peng 等,2016)。
安全和危害
未来方向
作用机制
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell proliferation, survival, and metabolism.
Mode of Action
It’s known that imidazo[1,2-a]pyridines can be functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially modify the compound’s interaction with its targets.
Biochemical Pathways
, compounds with similar structures have been linked to the PI3K signalling pathway. This pathway is involved in a variety of cellular functions, including cell growth, differentiation, and survival.
Result of Action
One study has shown that a compound with a similar structure inhibited rab11a prenylation at a concentration of 25 μm . This suggests that 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline could potentially have a similar effect.
生化分析
Biochemical Properties
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The inhibition of these kinases can lead to alterations in cellular signaling pathways, affecting various cellular functions. Additionally, 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline has been found to bind to specific proteins, modulating their activity and influencing biochemical reactions within the cell .
Cellular Effects
The effects of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific sites on target proteins, altering their conformation and activity. For example, the binding of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline to kinases can inhibit their activity, leading to downstream effects on cellular signaling pathways. Additionally, this compound can interact with DNA-binding proteins, influencing gene expression by modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is relatively stable under controlled conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical response without causing toxicity .
Metabolic Pathways
3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of metabolic enzymes, leading to changes in the production and utilization of key metabolites. For example, 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline may inhibit enzymes involved in glycolysis or the citric acid cycle, affecting cellular energy production and overall metabolic balance .
Transport and Distribution
The transport and distribution of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline within tissues can also affect its overall bioavailability and efficacy in modulating biochemical pathways .
Subcellular Localization
The subcellular localization of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of 3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDTWKXEIVZCKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363132 |
Source


|
| Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866018-05-5 |
Source


|
| Record name | 3-(6-iodoimidazo[1,2-a]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-4-{2-[3-(trifluoromethyl)phenoxy]phenyl}-3-buten-2-one](/img/structure/B1300457.png)


![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300475.png)
![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)
![Ethyl 1-[5-[[(1-methylpyrrole-2-carbonyl)hydrazinylidene]methyl]pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B1300486.png)
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)






